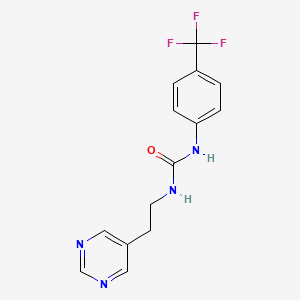
1-(2-(Pyrimidin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative, which means it contains a functional group consisting of two amide groups connected to a carbonyl group. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a phenyl group, which is a six-membered carbon ring. The trifluoromethyl group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to modulate the properties of the parent molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea functional group, the pyrimidine ring, and the phenyl ring with a trifluoromethyl substituent. These groups could potentially participate in various interactions, including hydrogen bonding (due to the NH groups in the urea and the nitrogen in the pyrimidine), pi stacking (due to the aromatic rings), and dipole-dipole interactions (due to the polar C-F bonds in the trifluoromethyl group) .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, urea derivatives, pyrimidines, and trifluoromethylated compounds are all known to participate in a variety of chemical reactions. For example, urea derivatives can react with alcohols to form carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in the ability to form multiple hydrogen bonds, potentially increasing its solubility in water. The trifluoromethyl group could increase its lipophilicity, potentially affecting its distribution in the body .Applications De Recherche Scientifique
- PTPU can be used as a catalyst in organic reactions. For instance, a recent study demonstrated a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique allows for the efficient synthesis of carbamates with diverse substituents.
- PTPU derivatives have been investigated as IKur inhibitors . One compound, 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine , showed potent inhibition of the IKur channel, which plays a role in cardiac repolarization . Such inhibitors may have therapeutic implications for arrhythmias.
- Sparsomycin analogs containing pyrimidine-5-carboxamides and (E)-β-(pyrimidin-5-yl)acrylamides were synthesized and evaluated for antitumor activity. These compounds exhibited varying degrees of growth inhibition against mouse leukemia L5178Y cells in vitro . Further exploration of PTPU analogs could lead to novel anticancer agents.
Catalysis and Organic Synthesis
Ion Channel Modulation
Antitumor Activity
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. Many drugs containing pyrimidine rings act as inhibitors of enzymes involved in nucleotide metabolism, while trifluoromethylated compounds are often used to modulate the lipophilicity and metabolic stability of drug molecules .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, the investigation of its reactivity, the determination of its physical and chemical properties, and the evaluation of its biological activity. This could potentially lead to the development of new drugs or the discovery of new chemical reactions .
Propriétés
IUPAC Name |
1-(2-pyrimidin-5-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-1-3-12(4-2-11)21-13(22)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXSEYAUQYSGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Pyrimidin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

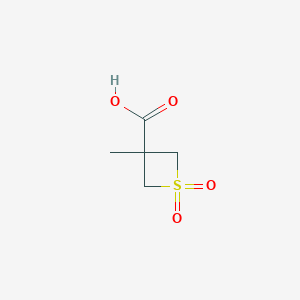

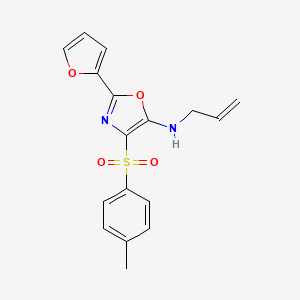
![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)
![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)
![7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2604136.png)
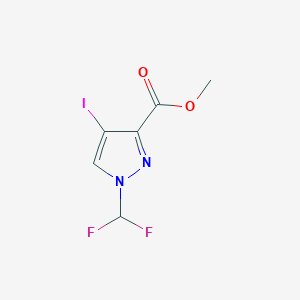
![1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2604140.png)
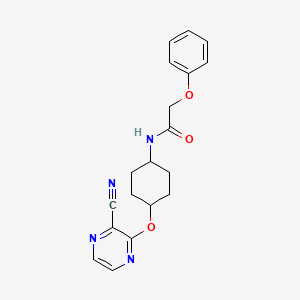
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)

![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)
![2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2604153.png)